molecular formula C28H29N5O2 B2463651 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 957018-51-8

2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2463651
CAS No.: 957018-51-8
M. Wt: 467.573
InChI Key: HGENVHOJUWMFOK-UHFFFAOYSA-N
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Description

The compound 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic organic molecule that features a complex structure with diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One common method to synthesize this compound involves the condensation of a diethylamine derivative with a furanyl pyrazole intermediate.

  • The reaction typically requires controlled conditions, including specific solvents (such as dichloromethane) and catalysts (such as triethylamine) to facilitate the reaction and ensure optimal yield.

  • Temperature control is crucial, usually maintained at room temperature or slightly elevated to drive the reaction to completion.

Industrial Production Methods

  • Industrially, the synthesis might be scaled up using similar reaction pathways with optimization for bulk production. This includes the use of large reactors, continuous flow processes to ensure efficient mixing, and stringent purification steps to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxirane derivatives.

  • Reduction: : Reduction reactions can target the diethylamino group, reducing it to a primary amine.

Common Reagents and Conditions

  • Oxidation is often carried out using reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction might use agents like sodium borohydride or catalytic hydrogenation.

  • Substitution typically requires catalysts like aluminum chloride (for Friedel-Crafts reactions) and conditions such as elevated temperatures or the presence of a strong acid or base.

Major Products Formed

  • Oxidation can produce epoxides and other oxygenated derivatives.

  • Reduction yields amine derivatives.

  • Substitution produces a variety of functionalized aromatics, depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • In organic synthesis, this compound serves as a versatile building block for creating more complex molecules with potential therapeutic properties.

Biology

  • Research has explored its potential as a bioactive molecule, examining interactions with enzymes and receptors in biological systems.

Medicine

  • Studies suggest it might have pharmacological properties, including anti-inflammatory and anti-cancer activities, making it a candidate for drug development.

Industry

  • It can be used in the creation of advanced materials, such as conducting polymers or molecular sensors, due to its unique electronic properties.

Mechanism of Action

  • The mechanism by which this compound exerts its effects largely depends on its target. For instance, in biological systems, it may interact with specific enzymes, modifying their activity and leading to downstream effects.

  • The presence of multiple aromatic rings allows for π-π interactions with target molecules, enhancing binding affinity and specificity.

  • Molecular pathways affected might include those involved in inflammation, apoptosis, or signal transduction.

Comparison with Similar Compounds

  • 1-(4-methylphenyl)-3-phenyl-5-(pyridin-2-yl)-4,5-dihydro-1'H-pyrazole: : Shares a pyrazole core but differs in functional groups, affecting its biological and chemical properties.

  • 2-(diethylamino)-1-(2,4-dichlorophenyl)-3,4-dihydro-1'H-pyrrole: : Similar in having a diethylamino group but possesses a pyrrole ring instead of a pyrazole-furan system.

Uniqueness

  • The combination of a diethylamino group and the pyrazole-furan system in this compound provides unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.

This compound, with its intricate structure and multifunctional nature, offers broad potential for future research and development across various scientific domains.

Properties

IUPAC Name

2-(diethylamino)-1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-3-31(4-2)20-27(34)33-25(18-24(29-33)26-16-11-17-35-26)23-19-32(22-14-9-6-10-15-22)30-28(23)21-12-7-5-8-13-21/h5-17,19,25H,3-4,18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGENVHOJUWMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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